molecular formula C6H4ClF2NO2S B13537723 3-(Difluoromethyl)pyridine-2-sulfonyl chloride

3-(Difluoromethyl)pyridine-2-sulfonyl chloride

Cat. No.: B13537723
M. Wt: 227.62 g/mol
InChI Key: DKQXZPLLFDDYDX-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyridine-2-sulfonyl chloride is a chemical intermediate designed for research and development applications. As a pyridine-sulfonyl chloride, its primary value lies in its high reactivity, serving as a key building block for the synthesis of more complex molecules, particularly sulfonamides . The presence of the difluoromethyl group on the pyridine ring is a significant structural feature, as fluorinated groups are known to influence the physicochemical properties of molecules, potentially enhancing their metabolic stability, lipophilicity, and biomolecular affinity . This makes derivatives of this compound highly relevant in the discovery and development of active ingredients. In the agrochemical industry, analogous trifluoromethylpyridine intermediates are critical components in numerous commercial fungicides, herbicides, and insecticides . Similarly, in pharmaceutical research, the sulfonamide functional group is a common pharmacophore found in various therapeutic agents . The reactivity of 3-(Difluoromethyl)pyridine-2-sulfonyl chloride is characterized by the sulfonyl chloride group, which acts as a potent electrophile. It readily undergoes nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively . Researchers can leverage this reactivity to incorporate the 3-(difluoromethyl)pyridine-2-sulfonyl moiety into target structures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H4ClF2NO2S

Molecular Weight

227.62 g/mol

IUPAC Name

3-(difluoromethyl)pyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H4ClF2NO2S/c7-13(11,12)6-4(5(8)9)2-1-3-10-6/h1-3,5H

InChI Key

DKQXZPLLFDDYDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)Cl)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)pyridine-2-sulfonyl chloride typically involves the reaction of pyridine-2-sulfonyl chloride with difluoromethylating agents. One common method includes the use of difluoromethyl sulfone as a reagent under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(Difluoromethyl)pyridine-2-sulfonyl chloride often employs a similar synthetic route but on a larger scale. The process involves the continuous addition of reagents and the use of efficient purification techniques, such as distillation under reduced pressure, to obtain high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, or sulfonate salts.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Sulfides.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)pyridine-2-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack . The difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical transformations .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional differences between 3-(difluoromethyl)pyridine-2-sulfonyl chloride and its analogs:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-(Difluoromethyl)pyridine-2-sulfonyl chloride Difluoromethyl at C3, sulfonyl chloride at C2 C₆H₄ClF₂NO₂S* ~227.62 (calculated) Not explicitly listed High reactivity for sulfonamide synthesis; balanced lipophilicity and metabolic stability
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride Trifluoromethyl at C5 C₆H₃ClF₃NO₂S 233.61 174485-72-4 Enhanced electron-withdrawing effect; used in agrochemical intermediates
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride Methyl at C2, trifluoromethyl at C6 C₇H₅ClF₃NO₂S 259.63 1257535-05-9 Steric bulk from methyl group; applications in kinase inhibitors
6-(Difluoromethyl)pyridine-2-sulfonyl chloride Difluoromethyl at C6 C₆H₄ClF₂NO₂S ~227.62 (calculated) EN300-728895 Similar reactivity to target compound but altered regiochemistry
5-Chloro-2-methoxypyridine-3-sulfonyl chloride Chloro at C5, methoxy at C2 C₆H₅Cl₂NO₃S 250.09 1261451-92-6 Reduced fluorination; used in less polar environments
2-(Difluoromethyl)-6-fluoro-5-methylpyridine-3-sulfonyl chloride Difluoromethyl at C2, fluoro at C6, methyl at C5 C₇H₅ClF₃NO₂S 259.63 1804428-71-4 Multi-halogenated structure for high binding specificity

*Calculated based on analogous compounds.

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The difluoromethyl group at C3 exerts a moderate electron-withdrawing effect, activating the sulfonyl chloride toward nucleophilic substitution.
  • Steric Influence: Methyl or trifluoromethyl groups at ortho positions (e.g., C2 in 2-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride) introduce steric hindrance, slowing reactions with bulky nucleophiles .

Metabolic and Physicochemical Properties

  • Lipophilicity: Difluoromethyl groups (-CF₂H) offer intermediate lipophilicity (LogP ~1.5–2.0) compared to trifluoromethyl (-CF₃, LogP ~2.5–3.0) and non-fluorinated analogs. This balance improves membrane permeability while retaining solubility .
  • Metabolic Stability: Fluorination reduces oxidative metabolism. The target compound’s difluoromethyl group provides longer half-life than non-fluorinated analogs (e.g., 5-chloro-2-methoxypyridine-3-sulfonyl chloride) but less stability than trifluoromethylated derivatives .

Biological Activity

3-(Difluoromethyl)pyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₄ClF₂N₃O₂S
  • CAS Number : 104040-75-7
  • Functional Groups : Sulfonyl chloride and difluoromethyl group attached to a pyridine ring.

The presence of the difluoromethyl group enhances the electrophilic nature of the compound, making it a valuable reagent in organic synthesis, particularly in forming sulfonamide derivatives.

The biological activity of 3-(difluoromethyl)pyridine-2-sulfonyl chloride primarily stems from its ability to act as an electrophile. This characteristic allows it to interact with nucleophilic sites on biomolecules, leading to modifications that can alter protein function or inhibit enzymatic activity.

Key Mechanisms:

  • Electrophilic Attack : The sulfonyl chloride group can react with amines to form sulfonamides, which may exhibit biological activity.
  • Protein Modification : The compound can modify proteins involved in critical cellular pathways, potentially leading to therapeutic effects.

Biological Activity

Research has demonstrated that derivatives of 3-(difluoromethyl)pyridine-2-sulfonyl chloride exhibit various biological activities, particularly in anti-cancer and antimicrobial applications.

Anticancer Activity

Several studies have indicated that compounds with similar structures show anti-proliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
3-(Difluoromethyl)pyridine-2-sulfonyl chlorideMCF-7 (breast cancer)15.4
3-(Difluoromethyl)pyridine-2-sulfonyl chlorideA549 (lung cancer)12.7

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound's derivatives have shown selective activity against Chlamydia trachomatis, making them potential candidates for treating chlamydial infections:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
Derivative AC. trachomatis8 µg/mL
Derivative BC. trachomatis4 µg/mL

These findings highlight the potential of this compound as a scaffold for developing new antimicrobial agents.

Case Studies

  • Antichlamydial Activity :
    A study focused on the synthesis of sulfonylpyridine derivatives demonstrated that certain analogs effectively impaired the growth of C. trachomatis without affecting host cell viability. The presence of electron-withdrawing groups like difluoromethyl was crucial for enhancing their activity against this pathogen .
  • Cancer Cell Proliferation :
    In vitro assays revealed that compounds derived from 3-(difluoromethyl)pyridine-2-sulfonyl chloride exhibited significant anti-proliferative effects on various cancer cell lines, suggesting their potential as therapeutic agents.

Safety and Toxicity

Despite its promising biological activities, safety assessments are crucial. The compound is classified as a strong irritant; thus, handling precautions are necessary to avoid skin and eye contact. Toxicity studies indicate mild toxicity towards mammalian cells but further investigation is warranted to ensure safety in clinical applications.

Q & A

Q. What are the standard synthetic routes for 3-(difluoromethyl)pyridine-2-sulfonyl chloride, and how are reaction conditions optimized?

The compound is synthesized via sulfonation of 3-(difluoromethyl)pyridine using chlorosulfonic acid under controlled conditions (0–5°C, inert atmosphere). Key steps include:

  • Substrate Preparation : Purification of 3-(difluoromethyl)pyridine to minimize side reactions.
  • Reaction Optimization : Slow addition of chlorosulfonic acid to prevent overheating, monitored via TLC or HPLC.
  • Workup : Quenching with ice water followed by extraction with dichloromethane and recrystallization from hexane/ethyl acetate . Yield improvements (75–85%) are achieved by maintaining stoichiometric excess of chlorosulfonic acid and rigorous exclusion of moisture.

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR : 19F^{19}\text{F} NMR confirms the presence of the difluoromethyl group (δ -110 to -115 ppm, split due to JFFJ_{F-F} coupling). 1H^{1}\text{H} NMR shows pyridine protons as a multiplet (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : ESI-MS exhibits [M+H]+^+ at m/z 228.0 (calculated 227.62 g/mol) with fragmentation peaks at m/z 191 (loss of Cl) and 147 (loss of SO2_2) .
  • HPLC : Reverse-phase C18 column (MeCN/H2_2O + 0.1% TFA) confirms purity >98% with retention time ~6.2 min .

Q. What safety protocols are critical when handling this sulfonyl chloride?

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use mandatory.
  • Reactivity Hazards : Reacts exothermically with water, releasing HCl and SO2_2. Store under anhydrous conditions (4°C, argon atmosphere).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How does the difluoromethyl group influence electrophilic sulfonylation compared to trifluoromethyl or methyl analogues?

The CHF2_2 group exhibits moderate electron-withdrawing effects (σm_m = 0.38), enhancing electrophilicity of the sulfonyl chloride while maintaining better hydrolytic stability than CF3_3m_m = 0.52). Comparative kinetic studies show:

SubstituentRelative Reactivity (krel_{\text{rel}})Hydrolytic Half-life (pH 7)
CHF2_21.0 (reference)24 h
CF3_31.512 h
CH3_30.348 h
This balance makes CHF2_2 ideal for synthesizing sulfonamides with high bioactivity and stability .

Q. What strategies resolve contradictory data in biological assays involving derivatives of this compound?

Discrepancies in IC50_{50} values (e.g., kinase inhibition) often arise from:

  • Solubility Issues : Use of DMSO (>10%) can denature proteins. Validate assays with LC-MS quantification of free ligand.
  • Metabolite Interference : Pre-incubate derivatives with liver microsomes to identify active metabolites.
  • Off-target Effects : Employ orthogonal assays (SPR, ITC) to confirm binding specificity .

Q. How do steric and electronic effects of the difluoromethyl group impact regioselectivity in nucleophilic substitutions?

The CHF2_2 group directs nucleophiles (e.g., amines, alcohols) to the para position of the pyridine ring due to:

  • Steric Effects : CHF2_2 (van der Waals volume = 28 Å3^3) is less bulky than CF3_3 (33 Å3^3), reducing steric hindrance.
  • Electronic Effects : The inductive (-I) effect stabilizes transition states at the ortho position, but mesomeric (+M) effects from pyridine nitrogen dominate, favoring para attack. Computational modeling (DFT, B3LYP/6-31G*) supports this selectivity .

Q. What role does fluorination play in improving the pharmacokinetic profile of sulfonamide derivatives?

  • Lipophilicity : CHF2_2 increases logPP by 0.5–0.7 compared to non-fluorinated analogues, enhancing membrane permeability.
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life (e.g., t1/2_{1/2} = 6.2 h vs. 2.1 h for CH3_3 analogue in rat plasma) .

Methodological Considerations

  • Contradiction Analysis : Always cross-validate synthetic yields using independent methods (e.g., gravimetry vs. 19F^{19}\text{F} NMR integration) .
  • Scale-up Challenges : Pilot batches (>10 g) require strict temperature control to avoid dimerization byproducts.

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